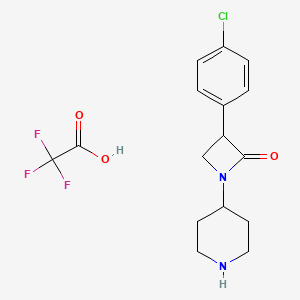
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate is an organic compound with the molecular formula C9H13N3O2 It is a derivative of butanoic acid, featuring a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(pyrimidin-4-yl)butanoate typically involves the reaction of 4-aminopyrimidine with a suitable butanoate ester precursor. One common method involves the esterification of 4-amino-3-(pyrimidin-4-yl)butanoic acid using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-3-(pyrimidin-4-yl)butanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding. The exact molecular pathways involved depend on the specific biological context and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate: Another amino-substituted ester with potential biological activity.
Pyrrolo[2,3-d]pyrimidine derivatives: Compounds with similar pyrimidine rings, known for their kinase inhibitory activity.
Uniqueness
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyrimidine ring makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
methyl 4-amino-3-pyrimidin-4-ylbutanoate |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)4-7(5-10)8-2-3-11-6-12-8/h2-3,6-7H,4-5,10H2,1H3 |
Clé InChI |
YPTPECWYDQAFHQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CN)C1=NC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)
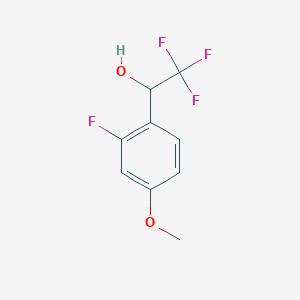
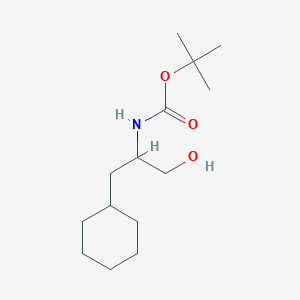

![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
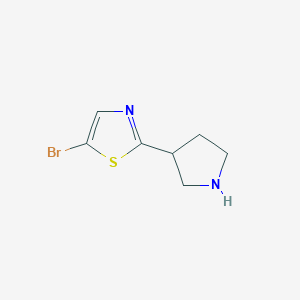
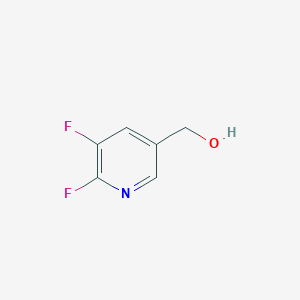
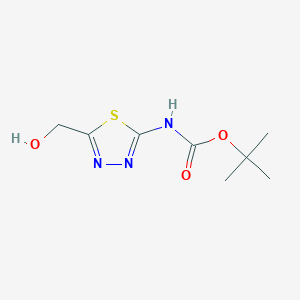
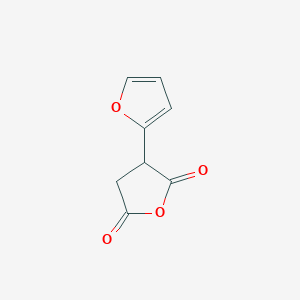
![5-(Benzo[b]thiophen-3-yl)oxazol-2-amine](/img/structure/B13589455.png)
